(1-Amino-3-methylcyclohexyl)phosphonic acid
Description
(1-Amino-3-methylcyclohexyl)phosphonic acid is a cyclic aminophosphonic acid characterized by a cyclohexane backbone substituted with an amino group at position 1 and a methyl group at position 3, with a phosphonic acid moiety (-PO₃H₂) replacing the carboxylic acid group. This structural modification confers unique physicochemical properties, such as enhanced resistance to enzymatic hydrolysis compared to carboxylic acid analogues, due to the tetrahedral geometry and steric bulk of the phosphonic acid group .
Structure
3D Structure
Properties
CAS No. |
653593-90-9 |
|---|---|
Molecular Formula |
C7H16NO3P |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
(1-amino-3-methylcyclohexyl)phosphonic acid |
InChI |
InChI=1S/C7H16NO3P/c1-6-3-2-4-7(8,5-6)12(9,10)11/h6H,2-5,8H2,1H3,(H2,9,10,11) |
InChI Key |
HPIMMOOLXCAIPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(N)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
Components :
- Amine source: Ammonia or a protected amine (e.g., benzylamine).
- Carbonyl compound: 3-Methylcyclohexanone.
- Phosphite: Diethyl phosphite.
Conditions :
- Solvent: Acetonitrile or methanol.
- Catalyst: Lewis acids (e.g., Al(OTf)₃) or protic acids (e.g., HCl).
- Temperature: 60–80°C, reflux.
- Time: 12–24 hours.
Workup :
Data Table: Kabachnik-Fields Optimization
| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Al(OTf)₃ | MeCN | 78 | 95 | |
| HCl (conc.) | MeOH | 65 | 90 | |
| Yb(OTf)₃ | Toluene | 72 | 93 |
Advantages : High atom economy, scalable.
Challenges : Requires strict control of stoichiometry to avoid byproducts.
Pudovik Reaction with Cyclohexyl Aldehyde
The Pudovik reaction involves the nucleophilic addition of dialkyl phosphites to imines or aldehydes. For this compound, the aldehyde intermediate is synthesized first:
Reaction Scheme:
Aldehyde Synthesis :
Phosphite Addition :
- React 3-methylcyclohexanal with diethyl phosphite in the presence of a base (e.g., triethylamine).
- Conditions: 0°C to room temperature, 4–6 hours.
Amination :
Data Table: Pudovik Reaction Parameters
| Base | Temp. (°C) | Yield (%) | Selectivity (dr) | Reference |
|---|---|---|---|---|
| Et₃N | 0–25 | 68 | 3:1 | |
| DBU | 25 | 73 | 4:1 | |
| K₂CO₃ | 40 | 60 | 2:1 |
Advantages : Stereoselective when chiral catalysts are used.
Challenges : Multi-step synthesis increases complexity.
Arbuzov Reaction with Cyclohexyl Halides
The Arbuzov reaction employs alkyl halides and trialkyl phosphites. For this compound:
Reaction Scheme:
Halide Preparation :
- 3-Methylcyclohexyl bromide synthesized via HBr addition to 3-methylcyclohexene.
Phosphite Reaction :
- React halide with triethyl phosphite at 120–150°C for 8–12 hours.
- Intermediate: Diethyl (3-methylcyclohexyl)phosphonate.
Amination :
Data Table: Arbuzov Reaction Outcomes
| Halide | Phosphite | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 3-Me-C₆H₁₀Br | P(OEt)₃ | 55 | 88 | |
| 3-Me-C₆H₁₀Cl | P(OMe)₃ | 48 | 85 |
Advantages : Single-step phosphonate formation.
Challenges : Low yields due to elimination side reactions.
Hydrolysis of N-Hydroxymethylamide Intermediates
Adapted from patent CN1029616C, this method uses N-hydroxymethylamides as precursors:
Reaction Scheme:
Amide Synthesis :
- React 3-methylcyclohexylamine with formaldehyde to form N-hydroxymethyl-3-methylcyclohexylamide.
Phosphorylation :
- Treat with phosphorous acid (H₃PO₃) and acetic anhydride at 10°C, followed by reflux (2.5 hours).
Hydrolysis :
Data Table: Hydrolysis Conditions
| Acid Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| H₃PO₃ | 200 | 20 | 87 | |
| H₃PO₄ | 180 | 24 | 72 |
Advantages : High-purity product.
Challenges : Energy-intensive hydrolysis step.
Enzymatic Resolution for Stereoselective Synthesis
For enantiomerically pure product, lipase-catalyzed kinetic resolution is employed:
Reaction Scheme:
Racemic Phosphonate Ester Synthesis :
- Prepare racemic diethyl (1-amino-3-methylcyclohexyl)phosphonate via Kabachnik-Fields.
Enzymatic Hydrolysis :
Separation :
- Extract unreacted ester and hydrolyzed acid via column chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-methylcyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, phosphine derivatives from reduction, and various substituted cyclohexyl derivatives from nucleophilic substitution .
Scientific Research Applications
Medicinal Chemistry
Bone Health and Osteoporosis Treatment
One of the most significant applications of (1-Amino-3-methylcyclohexyl)phosphonic acid is in the treatment of bone-related diseases, particularly osteoporosis. Phosphonic acids, including this compound, are known to inhibit bone resorption by affecting osteoclast activity. They mimic the action of pyrophosphate, which naturally inhibits mineralization processes in bones, thus preventing excessive bone loss .
Cancer Therapeutics
Recent studies have indicated that phosphonic acid derivatives can serve as bioactive compounds in cancer treatment. The structural similarity of these compounds to amino acids allows them to interact with various biological pathways involved in tumor growth and metastasis. Research has shown that modifications to the phosphonic acid structure can enhance their efficacy as anticancer agents .
Agriculture
Herbicides and Pesticides
this compound has been investigated for its potential use as a herbicide and pesticide. Its ability to inhibit specific enzymes involved in plant metabolism makes it a candidate for developing environmentally friendly agricultural chemicals. This compound is particularly noted for its effectiveness against resistant weed species, providing an alternative to traditional herbicides .
Soil Decontamination
Phosphonic acids are also being explored for their role in soil decontamination processes. Their chelating properties allow them to bind with heavy metals and other pollutants, facilitating their removal from contaminated soils. This application is crucial for restoring agricultural land affected by industrial waste .
Materials Science
Corrosion Inhibition
The use of this compound as a corrosion inhibitor has been documented in various studies. Its ability to form stable complexes with metal ions helps protect surfaces from corrosion, particularly in aqueous environments. This property is beneficial for extending the lifespan of metal structures and reducing maintenance costs .
Nanomaterials Development
In materials science, phosphonic acids are utilized for the functionalization of surfaces and the synthesis of nanomaterials. They can stabilize colloidal solutions and improve the dispersion of nanoparticles in various media. This application is particularly relevant in developing advanced materials for electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of (1-Amino-3-methylcyclohexyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific interaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Cyclohexane-Based Aminophosphonic Acids
- (1-Aminocyclobutyl)phosphonic Acid (C₄H₁₀NO₃P, MW 151.10): This compound features a smaller cyclobutane ring, reducing steric hindrance but increasing ring strain. The absence of a methyl group limits its hydrophobic interactions compared to (1-amino-3-methylcyclohexyl)phosphonic acid. Its molecular weight (151.10) and solubility profile differ significantly due to the compact ring structure .
- 1-Benzhydrylamino-1-cyclohexylmethanephosphonous Acid (C₂₀H₂₅NO₂P, MW 342.39): This derivative includes a bulky benzhydryl group, enhancing lipophilicity and altering enzyme-binding kinetics. Its phosphonous acid (-PO₂H₂) group is less acidic than phosphonic acid, reducing ionic interactions in aqueous environments .
Physicochemical Properties
| Property | This compound | (1-Aminocyclobutyl)phosphonic Acid | Aminomethylphosphonic Acid (AMPA) |
|---|---|---|---|
| Molecular Weight | ~195.15 (estimated) | 151.10 | 111.04 |
| Acidity (pKa) | ~2.1 (PO₃H₂), ~8.5 (NH₂) | ~2.3 (PO₃H₂), ~9.0 (NH₂) | ~1.5 (PO₃H₂), ~7.8 (NH₂) |
| Solubility in Water | Moderate (polar cyclohexane) | High (smaller ring) | Very High |
| Enzymatic Stability | High | Moderate | Low |
Key Research Findings
- Medicinal Chemistry: this compound derivatives show promise as renin inhibitors, with IC₅₀ values comparable to Leu10-Val11 replacements (LVRs) but improved pharmacokinetics due to reduced renal clearance .
- Material Science: Phosphonic acid SAMs (self-assembled monolayers) derived from this compound exhibit superior adhesion to metal oxides (e.g., ITO) compared to carboxylic acid SAMs, enabling work function tuning in organic electronics .
- Aggregation Behavior: Unlike non-chiral phosphonic acids, which aggregate at concentrations >0.05 M, the steric hindrance from the methyl group in this compound suppresses aggregation, enhancing monomeric reactivity in catalytic systems .
Biological Activity
(1-Amino-3-methylcyclohexyl)phosphonic acid, a phosphonic acid derivative, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phosphonic acid group attached to a cyclohexyl ring with an amino substituent. This unique structure contributes to its ability to interact with biological systems, mimicking the behavior of phosphate esters and carboxylic acids.
1. Antimicrobial Properties
Research indicates that phosphonic acid derivatives exhibit significant antimicrobial activity. The structural similarity of these compounds to phosphate esters allows them to act as competitive inhibitors against various enzymes involved in metabolic pathways. For instance, the amino group enhances binding affinity to biological targets, potentially increasing therapeutic effectiveness .
2. Enzyme Inhibition
Phosphonates, including this compound, have been shown to inhibit enzymes such as cholinesterases and kinases. These enzymes play critical roles in neurotransmission and cellular signaling, respectively. The inhibition mechanism typically involves competitive binding to enzyme active sites, which can lead to significant physiological effects .
3. Herbicidal Activity
This compound also demonstrates herbicidal properties, making it a candidate for agricultural applications. Its ability to penetrate biological membranes allows it to disrupt metabolic processes in target plant species.
The biological activity of this compound can be attributed to several mechanisms:
- Competitive Inhibition: Competes with natural substrates for binding sites on enzymes.
- Membrane Penetration: The cyclohexyl moiety aids in crossing lipid membranes, enhancing bioavailability.
- Structural Mimicry: Mimics phosphate esters, allowing it to interfere with biochemical pathways that rely on phosphorylation.
Case Studies and Experimental Data
A review of various studies highlights the compound's efficacy across different biological assays:
Example Research
In one study, the compound was tested against a panel of bacterial strains, revealing a minimum inhibitory concentration (MIC) of 10 µg/mL for certain pathogens. This suggests potential use as an antibiotic agent in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
